3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a difluoromethoxy group, an oxadiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction. This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, reduced oxadiazole derivatives, and substituted phenyl derivatives .
Scientific Research Applications
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Similar structure but lacks the oxadiazole ring.
3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of difluoromethoxy.
Benzoxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.
Uniqueness
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the difluoromethoxy group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C15H11F2N3O2 |
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Molecular Weight |
303.26 g/mol |
IUPAC Name |
3-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-7-2-1-6-11(12)13-19-14(22-20-13)9-4-3-5-10(18)8-9/h1-8,15H,18H2 |
InChI Key |
LZHRABNKMGHPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)N)OC(F)F |
Origin of Product |
United States |
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